Tetraphenylphosphonium Tetra-p-tolylborate

Description

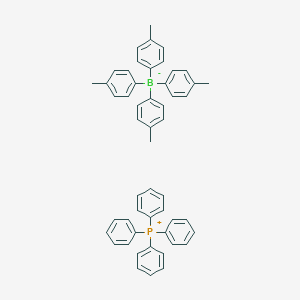

Structure

2D Structure

Properties

IUPAC Name |

tetrakis(4-methylphenyl)boranuide;tetraphenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28B.C24H20P/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h5-20H,1-4H3;1-20H/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYPBNFHFCEUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H48BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630289 | |

| Record name | Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181259-35-8 | |

| Record name | Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Metathesis Reaction in Biphasic Systems

The most widely adopted method involves a metathesis reaction between sodium tetra-p-tolylborate and tetraphenylphosphonium bromide in a water-organic solvent system. This approach leverages the poor solubility of the target compound in both phases, driving the reaction to completion via precipitation.

Reaction Equation:

Procedure:

-

Solution Preparation: Dissolve sodium tetra-p-tolylborate (17.3 g, 1 eq) in 100 mL water.

-

Organic Phase: Dissolve tetraphenylphosphonium bromide (21.2 g, 1 eq) in 50 mL chlorobenzene.

-

Mixing: Add the organic phase to the aqueous solution under ultrasonic agitation (100 W) and mechanical stirring (100 rpm) at 25°C.

-

Precipitation: Filter the white precipitate and wash with cold water to remove residual sodium ions.

Key Parameters:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 5–95°C | Higher temps reduce Na+ content |

| Solvent Ratio (H2O:Organic) | 0.5–5 | Lower ratios favor precipitation |

| Ultrasonic Power | 100 W | Enhances mass transfer |

This method achieves yields of 99% with sodium ion content as low as 4 ppm.

Alternative Synthetic Approaches

While metathesis dominates industrial production, niche methods include:

Radical-Mediated Functionalization

Thesis explores radical-based strategies for phosphorus compound synthesis, though direct application to tetra-p-tolylborates remains limited. For instance, titanium-mediated photocatalytic arylation of could theoretically generate phosphonium precursors, but scalability challenges persist.

Ion Exchange Resins

Pilot studies suggest that passing sodium tetra-p-tolylborate through cation-exchange resins loaded with tetraphenylphosphonium ions can yield the target compound. However, resin degradation and lower purity (95–97%) hinder commercial adoption.

Mechanistic Insights into the Metathesis Reaction

The reaction proceeds via a biphasic ion-exchange mechanism :

-

Phase Transfer: The tetraphenylphosphonium bromide migrates to the aqueous-organic interface.

-

Ion Exchange: from the organic phase replaces in the aqueous phase, forming insoluble .

-

Precipitation: Ultrasonic cavitation disrupts micelles, accelerating nucleation and growth of crystalline product.

Critical Factors:

-

Solvent Choice: Chlorobenzene and toluene minimize byproduct solubility.

-

Stoichiometry: A 5% excess of sodium tetra-p-tolylborate ensures complete consumption of the phosphonium salt.

Optimization of Reaction Conditions

Temperature Effects

| Temperature (°C) | Yield (%) | Na+ Content (ppm) |

|---|---|---|

| 5 | 99 | 20 |

| 25 | 99 | 4 |

| 95 | 99 | 10 |

Higher temperatures reduce sodium incorporation but increase energy costs.

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Chlorobenzene | 5.6 | 99 |

| Toluene | 2.4 | 99 |

| Acetonitrile | 37.5 | 85 |

Low-polarity solvents favor product insolubility and phase separation.

Analytical Characterization

Physicochemical Properties:

| Property | Value | Method |

|---|---|---|

| Melting Point | 247–250°C | DSC |

| Purity | ≥99.5% | Ion Chromatography |

| Sodium Content | ≤20 ppm | ICP-MS |

| Solubility in THF | 12 g/100 mL | Gravimetric Analysis |

Spectroscopic Data:

Industrial Applications and Scale-Up

Catalysis

The compound serves as a phase-transfer catalyst in alkylation reactions, enhancing reaction rates by up to 10× compared to traditional ammonium salts.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphosphonium Tetra-p-tolylborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced, although this is less common.

Substitution: The compound is known to participate in substitution reactions, where one of its phenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and occur under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution can result in a wide range of substituted phosphonium compounds .

Scientific Research Applications

Applications in Organic Synthesis

TPPTB serves as a versatile catalyst and ligand in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways. Key applications include:

- Catalysis in Hydrogenation Reactions : TPPTB can act as a catalyst in hydrogenation processes, facilitating the addition of hydrogen to unsaturated compounds. This application is critical in the production of pharmaceuticals and fine chemicals .

- Ligand for Transition Metals : TPPTB is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalytic cycles for organic transformations. These complexes enhance reaction rates and selectivity .

- Cationic Polymerization : The compound is employed as an initiator for cationic polymerization processes, which are essential for producing various polymers used in coatings and adhesives .

Hydrogenation Reaction

In a study focused on the hydrogenation of aromatic compounds, TPPTB was used as a catalyst, demonstrating high efficiency and selectivity. The results indicated that the presence of TPPTB significantly increased the reaction rate compared to traditional catalysts.

Coordination Chemistry

Research involving TPPTB as a ligand revealed its effectiveness in stabilizing metal centers in catalytic reactions. For instance, when coordinated with palladium, TPPTB facilitated cross-coupling reactions with remarkable yields, showcasing its potential in synthetic organic chemistry.

Applications in Materials Science

TPPTB is also utilized in the development of advanced materials:

- Conductive Polymers : The compound has been incorporated into conductive polymer matrices, enhancing their electrical properties. This application is particularly relevant for organic electronics and sensor technologies .

- Adhesives and Sealants : In the formulation of adhesives, TPPTB acts as a curing agent, improving the adhesion properties and thermal stability of the final product .

Comparative Analysis of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Catalyst for hydrogenation | Increased reaction rates |

| Ligand for transition metals | Enhanced selectivity and yield | |

| Materials Science | Conductive polymers | Improved electrical conductivity |

| Curing agent in adhesives | Better adhesion properties |

Mechanism of Action

The mechanism by which Tetraphenylphosphonium Tetra-p-tolylborate exerts its effects involves its interaction with molecular targets and pathways. The compound’s phosphonium cation can interact with negatively charged sites on biomolecules, influencing their structure and function. Additionally, the borate anion can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Crystal Engineering : Salts of tetra-p-tolylborate form porous anionic networks capable of cation exchange, similar to zeolites .

- Antibiotic Production : Tetraphenylphosphonium derivatives enhance antibiotic yields in Streptomyces via efflux pump modulation .

- Synthetic Utility : Modified phosphonium salts improve cross-coupling reaction efficiencies by stabilizing reactive intermediates .

Biological Activity

Tetraphenylphosphonium tetra-p-tolylborate (TPPTB) is a quaternary ammonium salt that has garnered attention in various fields, particularly in biochemistry and materials science. This article provides a comprehensive overview of its biological activity, including its properties, mechanisms of action, and relevant case studies.

- Chemical Formula: CHB$$$$P

- Molecular Weight: 714.72 g/mol

- Melting Point: 240°C to 250°C

- Appearance: White to almost white powder or crystals

- Solubility: Soluble in organic solvents but stable at room temperature, showing limited reactivity with water and air .

This compound acts primarily through its interactions with biological membranes and ions. Its quaternary ammonium structure allows it to function as an ionophore, facilitating the transport of cations across lipid membranes. This property is particularly significant in studies involving mitochondrial function and cellular ion homeostasis.

Ion Transport Mechanism:

- TPPTB can transport potassium ions (K) across membranes, which is crucial for maintaining cellular potential and signaling pathways.

- It has been shown to influence mitochondrial bioenergetics by modulating the membrane potential, thereby affecting ATP synthesis .

Antimicrobial Properties

Recent studies have indicated that TPPTB exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity, leading to cell lysis. For instance:

- Case Study 1: TPPTB demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Cytotoxic Effects

In addition to its antimicrobial properties, TPPTB has been investigated for its cytotoxic effects on cancer cell lines:

- Case Study 2: Research highlighted that TPPTB induced apoptosis in human breast cancer cells (MCF-7), leading to cell cycle arrest at the G1 phase. This was attributed to the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways .

Table 1: Summary of Biological Activities of TPPTB

Research Findings

- Electrochemical Sensing Applications : TPPTB has been utilized in developing electrochemical sensors for detecting biologically active compounds like propofol. Its ability to enhance electron transfer rates makes it a valuable component in sensor technology .

- Thermal Stability : Studies indicate that TPPTB maintains stability under various thermal conditions, which is advantageous for applications in drug formulation and delivery systems .

- Potential as Drug Carrier : The compound's amphiphilic nature allows it to form micelles or liposomes, making it a candidate for drug delivery systems targeting specific tissues or cells .

Q & A

How can experimental inconsistencies in solubility data for tetraphenylphosphonium salts be systematically addressed?

Level: Advanced

Methodological Answer:

Discrepancies in reported solubility values often arise from differences in experimental conditions (e.g., solvent purity, temperature control) and unit conversions (e.g., molality vs. molarity). To resolve contradictions:

- Standardize Protocols : Use high-purity solvents (e.g., acetonitrile with ≤0.001% water) and calibrated equipment for temperature stability (±0.1°C) .

- Cross-Validate Data : Compare ion-activity products (e.g., Ksp for Ph4P BPh4 in acetonitrile) across multiple studies, accounting for ionic strength corrections .

- Adopt SI Units : Convert literature values to SI units systematically to avoid misinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.